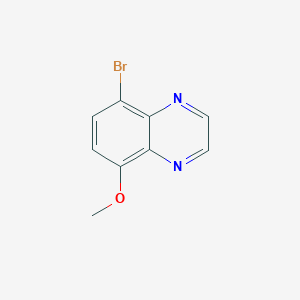

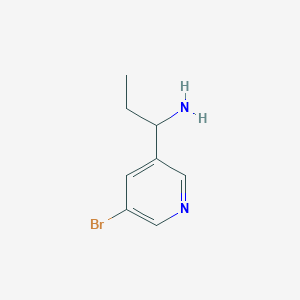

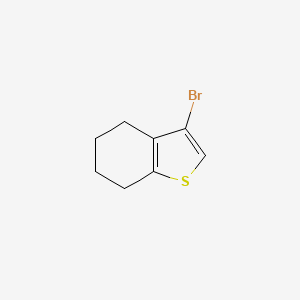

![molecular formula C17H19FN4O B1375532 2-{[3-(4-フルオロフェニル)イミダゾ[1,2-b]ピリダジン-6-イル]アミノ}-3-メチルブタン-1-オール CAS No. 1012343-82-6](/img/structure/B1375532.png)

2-{[3-(4-フルオロフェニル)イミダゾ[1,2-b]ピリダジン-6-イル]アミノ}-3-メチルブタン-1-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol is a useful research compound. Its molecular formula is C17H19FN4O and its molecular weight is 314.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学: 抗癌剤

この化合物は、多発性骨髄腫(MM)の治療において潜在的な治療薬として同定されています。MMは、形質細胞の増殖を特徴とする血液がんの一種です 。この化合物は、MM細胞でアップレギュレートされ過剰発現しているTAK1キナーゼ阻害剤として作用します。 TAK1の阻害は、MM細胞の増殖と生存の抑制につながる可能性があり、標的療法の有望な候補となります .

感染症治療: 抗菌活性

イミダゾ[1,2-b]ピリダジン誘導体は、幅広い感染症に対して強力な活性を示してきました。 この化合物は、in vitroでピロプラズマ感染症に対して有効性があるため、バベシアやタイレリアなどのピロプラズマが原因で発生する病気の治療における治療薬としての可能性を示唆しています .

材料科学: 構造的特徴

イミダゾ[1,2-a]ピリジンは、対象の化合物と密接に関連しており、その構造的特徴は材料科学における有用性を示しています。 このクラスの化合物は、医薬品偏見のあるスキャフォールドにより、幅広い用途が認められており、新しい材料の開発に活用できる可能性があります .

ピロプラズマ感染症治療: 獣医学

この化合物が様々なピロプラズマの増殖を抑制する効果があることから、獣医学への応用が示唆されます。 この化合物は、ピロプラズマ感染症が原因で発生する家畜のダニ媒介性疾患の治療薬として開発できる可能性があり、これにより経済的な損失が大幅に減少します .

合成における化学選択性

この化合物の関連誘導体は、合成化学において、低い触媒負荷量で化学選択性を実現するために使用されてきました。 この特性は、複雑な分子の効率的な合成に不可欠であり、医薬品製造と研究において重要な意味を持ちます .

抗炎症作用

この化合物の誘導体は、抗炎症作用を持つことがわかっています。 例えば、4-アミノ誘導体は、経口投与され、アスピリンよりも強力な抗炎症剤であることが判明しており、この化合物が新しい抗炎症薬の開発において潜在的な可能性を持っていることを示しています .

作用機序

Target of Action

The primary target of the compound “2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol” is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety in the compound is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Biochemical Pathways

The compound affects the TAK1 pathway, which is important for cell growth, differentiation, and apoptosis . TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular weight is 31436 , which is within the optimal range for oral bioavailability

Result of Action

The compound has shown excellent activities against multiple myeloma, a type of blood cancer characterized by dysregulated and proliferative plasma cells . The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM, and under similar conditions, it inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

生化学分析

Biochemical Properties

2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific kinases. It has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1) with high potency . TAK1 is a serine/threonine kinase involved in various cellular processes, including inflammation and apoptosis. The interaction between 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol and TAK1 is characterized by binding to the kinase’s active site, thereby preventing its phosphorylation and subsequent activation .

Cellular Effects

The effects of 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol on various cell types have been extensively studied. In multiple myeloma cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by inhibiting TAK1, which in turn affects downstream signaling molecules such as NF-κB and MAPK. These pathways are crucial for cell survival, proliferation, and inflammation, and their inhibition leads to reduced cell viability and increased cell death .

Molecular Mechanism

At the molecular level, 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol exerts its effects primarily through the inhibition of TAK1. The compound binds to the ATP-binding site of TAK1, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the signaling cascades that are essential for cell survival and proliferation, leading to apoptosis in cancer cells. Additionally, the compound may also affect gene expression by modulating transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of TAK1 and prolonged anti-proliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits TAK1 activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further conjugated to increase their solubility and facilitate excretion .

Transport and Distribution

Within cells and tissues, 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as P-glycoprotein may influence the compound’s cellular uptake and efflux, affecting its localization and accumulation . The compound’s distribution is also influenced by its binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol is primarily in the cytoplasm, where it interacts with its target kinase, TAK1 . The compound may also localize to other cellular compartments, such as the nucleus, depending on its post-translational modifications and targeting signals . These localization patterns can influence the compound’s activity and function, as well as its ability to modulate specific signaling pathways .

特性

IUPAC Name |

2-[[3-(4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c1-11(2)14(10-23)20-16-7-8-17-19-9-15(22(17)21-16)12-3-5-13(18)6-4-12/h3-9,11,14,23H,10H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASKVJFIBGKPRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)F)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

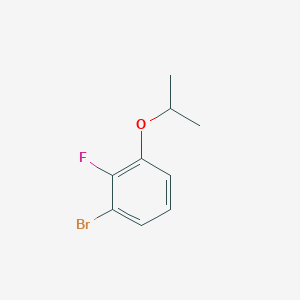

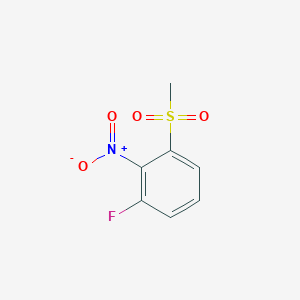

![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)

![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)